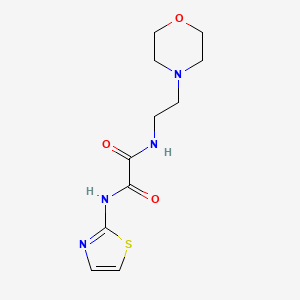

N-(2-morpholin-4-ylethyl)-N'-(1,3-thiazol-2-yl)oxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-(2-morpholin-4-ylethyl)-N'-(1,3-thiazol-2-yl)oxamide, also known as MTX-211, is a novel small molecule inhibitor that has gained significant attention in the field of cancer research. This compound has shown promising results in preclinical studies and has the potential to be developed as a new therapeutic agent for cancer treatment.

科学的研究の応用

Herbicidal Activity

This compound has been found to exhibit herbicidal activity against Phalaris minor , a major weed of wheat crop . The compound, also referred to as the lead molecule ELC5, has shown comparable activity to the reference herbicide isoproturon .

Resistance to Herbicides

Phalaris minor has evolved resistance against herbicides, and this compound could potentially be used to combat this resistance .

Inhibition of Photosynthesis

The compound is believed to bind at the QB binding site of the D1 protein of photosystem-II (PS-II), which blocks the electron transfer in photosynthesis . This is similar to the action of the herbicide isoproturon .

Computational Studies

This compound has been studied using computational methods to prioritize promising herbicides against the D1 protein of P. minor . These studies have shown a higher binding affinity and inhibition constant than the reference ligand molecule .

Molecular Dynamics Simulations

Molecular dynamics simulations have been used to evaluate the binding and conformational stability of docked complexes of this compound .

Binding Free Energy Calculations

Binding free energy calculations have revealed that the selected lead molecule binding is energetically favorable and driven by electrostatic interactions .

作用機序

Target of Action

The primary target of N’-[2-(Morpholin-4-yl)ethyl]-N-(1,3-thiazol-2-yl)ethanediamide is the sigma-1 receptor . This receptor is involved in nociception through its chaperone activity .

Mode of Action

This compound acts as an antagonist at the sigma-1 receptor . It has been shown that agonists to these receptors promote related sensitisation and pain hypersensitisation . Therefore, the use of antagonists for sigma-1 receptors, such as this compound, can potentially alleviate pain .

Biochemical Pathways

The sigma-1 receptor system is involved in various biochemical pathways related to pain perception and response . By acting as an antagonist at these receptors, this compound can potentially disrupt these pathways and alleviate pain .

Pharmacokinetics

It’s important to note that the compound’s efficacy and potency were compared with reference drugs in a study .

Result of Action

The compound showed a dose-dependent anti-allodynic effect in neuropathic pain . It was found to have similar efficacy to the effects obtained with morphine and the sigma-1 antagonist BD-1063 .

特性

IUPAC Name |

N-(2-morpholin-4-ylethyl)-N'-(1,3-thiazol-2-yl)oxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N4O3S/c16-9(10(17)14-11-13-2-8-19-11)12-1-3-15-4-6-18-7-5-15/h2,8H,1,3-7H2,(H,12,16)(H,13,14,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GTRQHTQRLGEZGR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1CCNC(=O)C(=O)NC2=NC=CS2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N4O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(2,5-difluorophenyl)-2-((3-(4-methylbenzyl)-4-oxo-3,4-dihydropyrido[3',2':4,5]thieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2890340.png)

![4-[3-(4-Ethylphenyl)sulfonyl-6-methylquinolin-4-yl]morpholine](/img/structure/B2890345.png)

![8-(2,4-Dimethylphenyl)-1-methyl-3-(2-methylprop-2-enyl)-1,3,5-trihydroimidazol idino[1,2-h]purine-2,4-dione](/img/structure/B2890348.png)

![7-(azepan-1-ylsulfonyl)-4-[(5-cyclopropyl-1,2,4-oxadiazol-3-yl)methyl]-6-methyl-2H-1,4-benzoxazin-3(4H)-one](/img/structure/B2890356.png)

![(1-Methylsulfonylpiperidin-4-yl)-[3-(pyrimidin-2-yloxymethyl)piperidin-1-yl]methanone](/img/structure/B2890358.png)

![1-[2-(2-Furyl)-4-(phenylsulfonyl)-1,3-oxazol-5-yl]azepane](/img/structure/B2890362.png)